molecular formula C18H18N2O3S B7686485 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide

Cat. No. B7686485
M. Wt: 342.4 g/mol
InChI Key: KJDOROPFXLKEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide, also known as compound QM385, is a novel small molecule that has gained attention due to its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the field of cancer treatment. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation. Compound QM385 has been found to inhibit the activity of Akt, a key component of the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, as well as angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to reduce the expression of several proteins involved in cancer cell survival and proliferation, including Bcl-2, Cyclin D1, and VEGF.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide in lab experiments is its specificity towards the PI3K/Akt/mTOR pathway. This makes it a valuable tool for studying the role of this pathway in cancer cell survival and proliferation. However, one of the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide QM385 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to investigate the potential of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide QM385 in combination with other anti-cancer therapies. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of this N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide as a potential cancer treatment.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide involves the reaction of 2-hydroxy-8-methylquinoline with N-phenylmethanesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis process is reported to be around 60%.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in breast and prostate cancer. Compound QM385 has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-7-6-8-14-11-15(18(21)19-17(13)14)12-20(24(2,22)23)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDOROPFXLKEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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